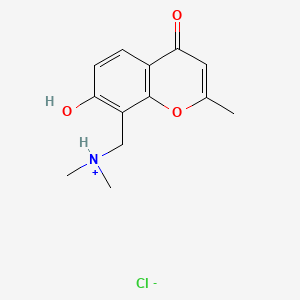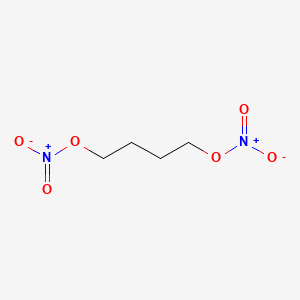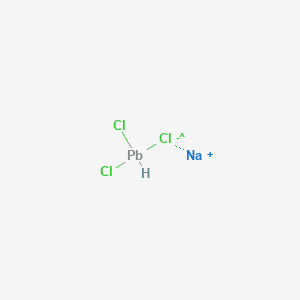![molecular formula C24H16N2O4 B13739125 4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is an organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by its unique structure, which includes two benzoic acid groups attached to a bipyridine core. The presence of both carboxylic acid and bipyridine functionalities makes it a versatile ligand in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid typically involves a multi-step process. One common method is the solvothermal synthesis, where the compound is formed under high temperature and pressure conditions in a solvent. For example, a reaction involving 4,4’-bipyridine and 2,6-dibromobenzoic acid in the presence of a palladium catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The bipyridine and benzoic acid moieties can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups would yield carboxylate salts, while reduction of the bipyridine core would produce dihydrobipyridine derivatives.
Applications De Recherche Scientifique
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of 4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid largely depends on its ability to coordinate with metal ions. The bipyridine core can form stable complexes with various metal ions, which can then participate in catalytic or electronic processes. The carboxylic acid groups enhance the compound’s solubility and reactivity, facilitating its use in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the benzoic acid groups.
4,4’-Bibenzoic acid: Contains two benzoic acid groups but lacks the bipyridine core.
4,4’-([2,4’-Bipyridine]-4,6-diyl)dibenzoic acid: A similar compound with a different substitution pattern on the bipyridine core.
Uniqueness
4,4’-([4,4’-Bipyridine]-2,6-diyl)dibenzoic acid is unique due to the combination of bipyridine and benzoic acid functionalities. This dual functionality allows it to form diverse coordination complexes and participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C24H16N2O4 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-[6-(4-carboxyphenyl)-4-pyridin-4-ylpyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)18-5-1-16(2-6-18)21-13-20(15-9-11-25-12-10-15)14-22(26-21)17-3-7-19(8-4-17)24(29)30/h1-14H,(H,27,28)(H,29,30) |
Clé InChI |
VFLSZZOUUGUMJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


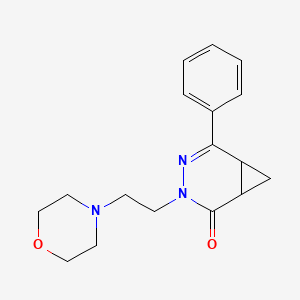
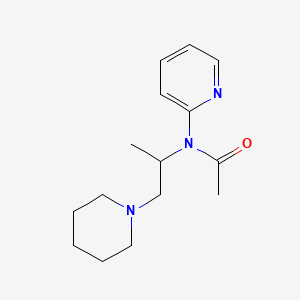

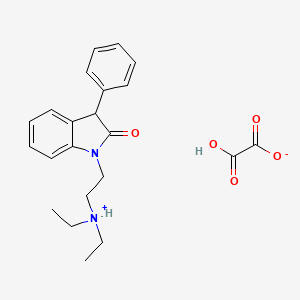
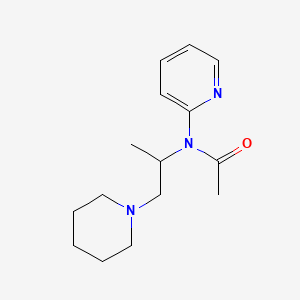
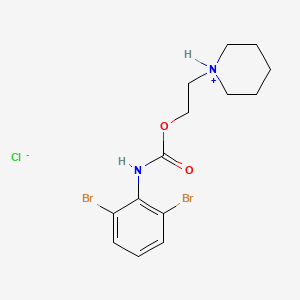

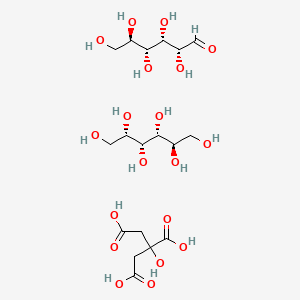

![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
